4-Keto 13-cis-Retinoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Keto 13-cis-Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A Retinoic acids play a crucial role in cellular differentiation and organ development

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Keto 13-cis-Retinoic Acid typically involves the oxidation of 13-cis-Retinoic Acid. Common reagents used in this process include oxidizing agents like potassium permanganate or chromium trioxide. The reaction is usually carried out under controlled conditions to ensure the selective oxidation of the retinoic acid to its 4-keto derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale oxidation processes. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow oxidation and catalytic oxidation are commonly employed in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 4-Keto 13-cis-Retinoic Acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert it back to 13-cis-Retinoic Acid or other less oxidized forms.

Substitution: Substitution reactions can occur at the keto group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Grignard reagents, organolithium compounds.

Major Products:

Oxidation: More oxidized retinoic acid derivatives.

Reduction: 13-cis-Retinoic Acid.

Substitution: Various substituted retinoic acid derivatives.

Aplicaciones Científicas De Investigación

Cancer Treatment

- Head and Neck Squamous Cell Carcinoma :

- Breast Cancer :

- General Antitumor Activity :

Dermatological Applications

This compound is also explored for its dermatological benefits:

- Acne Treatment : Similar to isotretinoin, it may reduce sebum production and promote skin cell turnover, making it a candidate for treating severe acne conditions.

- Psoriasis Management : Its anti-inflammatory properties may help alleviate symptoms associated with psoriasis by modulating keratinocyte proliferation and differentiation.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Keto 13-cis-Retinoic Acid involves its interaction with nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). Upon binding to these receptors, it modulates gene expression, leading to various biological effects. This compound is known to influence cell differentiation, proliferation, and apoptosis through these pathways .

Comparación Con Compuestos Similares

13-cis-Retinoic Acid: A precursor to 4-Keto 13-cis-Retinoic Acid, used in acne treatment.

All-trans-Retinoic Acid: Another retinoic acid derivative with similar biological activities.

9-cis-Retinoic Acid: Known for its role in cellular differentiation and development.

Uniqueness: this compound is unique due to its specific oxidation state, which imparts distinct chemical and biological properties. Its ability to selectively modulate gene expression through specific nuclear receptors makes it a valuable compound in research and therapeutic applications .

Actividad Biológica

4-Keto 13-cis-retinoic acid (4-keto-13cRA) is a metabolite of 13-cis-retinoic acid (isotretinoin) and plays a significant role in the biological activity of retinoids, which are essential for various physiological processes including vision, growth, reproduction, and cellular differentiation. This article explores the biological activity of 4-keto-13cRA, focusing on its pharmacokinetics, mechanisms of action, and its implications in clinical settings.

Pharmacokinetics

The pharmacokinetics of 4-keto-13cRA have been studied in various populations. For instance, one study indicated that after administration of isotretinoin, the mean maximum concentration (Cmax) of 4-keto-13cRA was found to be between 0.27-0.34 ng/mL, demonstrating its presence as a significant metabolite in circulation .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Cmax | 0.27-0.34 ng/mL |

| Half-life | 10-40 hours |

| Bioavailability | Variable |

4-keto-13cRA exhibits biological activities through several mechanisms:

- Retinoic Acid Receptor Activation : Like other retinoids, 4-keto-13cRA can bind to retinoic acid receptors (RARs), influencing gene expression related to cell differentiation and proliferation. Its affinity for RARs is crucial for its biological effects .

- Induction of Catabolic Pathways : Research has shown that 4-keto-13cRA can induce oxidative catabolism in cells. In MCF-7 breast cancer cells, the induction of all-trans-retinoic acid (ATRA) catabolism was observed with varying potency among retinoids, with 4-keto-13cRA being less potent than ATRA but still significant .

- Influence on Cellular Metabolism : The compound is involved in the metabolism of retinaldehyde through aldo-keto reductases (AKRs), which regulate retinoid levels and contribute to the biosynthesis of retinoic acids .

Case Studies

Several clinical studies have highlighted the therapeutic potential and implications of 4-keto-13cRA:

- Acne Treatment : In patients treated with isotretinoin for severe acne, the levels of 4-keto-13cRA were monitored alongside clinical outcomes. The presence of this metabolite correlated with improved skin conditions and reduced side effects compared to treatments without retinoids .

- Cancer Therapy : In oncology settings, the use of isotretinoin and its metabolites like 4-keto-13cRA has been investigated for their potential to induce differentiation in cancer cells and reduce tumor growth. Studies indicate that retinoids can modulate pathways involved in apoptosis and cell cycle regulation .

Table 2: Clinical Implications of this compound

Propiedades

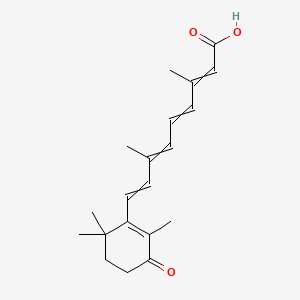

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCUJPCCTQNTJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.